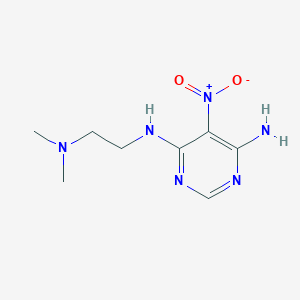

N4-(2-(dimethylamino)ethyl)-5-nitropyrimidine-4,6-diamine

Description

N4-(2-(Dimethylamino)ethyl)-5-nitropyrimidine-4,6-diamine is a nitro-substituted pyrimidine derivative characterized by a dimethylaminoethyl group at the N4 position. Pyrimidine derivatives are critical in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name |

4-N-[2-(dimethylamino)ethyl]-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N6O2/c1-13(2)4-3-10-8-6(14(15)16)7(9)11-5-12-8/h5H,3-4H2,1-2H3,(H3,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWAEXUHNLEMIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NC=NC(=C1[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-(dimethylamino)ethyl)-5-nitropyrimidine-4,6-diamine typically involves the following steps:

Nitration of Pyrimidine: The starting material, pyrimidine, undergoes nitration to introduce a nitro group at the 5-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.

Amination: The nitropyrimidine is then subjected to amination to introduce the amino groups at the 4 and 6 positions. This can be achieved using ammonia or an amine under suitable conditions.

Alkylation: Finally, the compound is alkylated with 2-(dimethylamino)ethyl chloride to introduce the dimethylaminoethyl group at the N4 position. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of N4-(2-(dimethylamino)ethyl)-5-nitropyrimidine-4,6-diamine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N4-(2-(dimethylamino)ethyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The amino groups at the 4 and 6 positions can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Oxidation: Oxidizing agents such as potassium permanganate, hydrogen peroxide, and chromium trioxide.

Major Products Formed

Reduction: Formation of N4-(2-(dimethylamino)ethyl)-5-aminopyrimidine-4,6-diamine.

Substitution: Formation of various substituted pyrimidine derivatives depending on the electrophile used.

Oxidation: Formation of oxidized pyrimidine derivatives with additional functional groups.

Scientific Research Applications

N4-(2-(dimethylamino)ethyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N4-(2-(dimethylamino)ethyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA strands. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key distinction lies in its N4-(2-(dimethylamino)ethyl) group. Below is a comparison with structurally related pyrimidine derivatives:

*Calculated molecular weight based on formula.

Key Observations:

Solubility and Basicity: The dimethylaminoethyl group likely increases water solubility compared to aryl or simple alkyl substituents due to its tertiary amine, which can protonate under physiological conditions. This contrasts with lipophilic groups like phenyl (e.g., compound in ).

Thermal Stability : Compounds with rigid substituents (e.g., aryl groups) exhibit higher melting points (e.g., 162–163°C for dimethyl vs. 84–86°C for diethyl ). The target compound’s melting point is unreported but expected to fall between these values.

Biological Activity

N4-(2-(dimethylamino)ethyl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the compound's synthesis, mechanisms of action, biological activity, and relevant research findings.

Synthesis of N4-(2-(dimethylamino)ethyl)-5-nitropyrimidine-4,6-diamine

The synthesis of this compound typically involves several key steps:

- Nitration of Pyrimidine : Pyrimidine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 5-position.

- Amination : The nitropyrimidine undergoes amination to add amino groups at the 4 and 6 positions, often using ammonia or an amine.

- Alkylation : The final step involves alkylating with 2-(dimethylamino)ethyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.

The biological activity of N4-(2-(dimethylamino)ethyl)-5-nitropyrimidine-4,6-diamine is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- DNA Interaction : It can intercalate into DNA strands, potentially interfering with replication processes.

- Receptor Modulation : The compound may interact with cellular receptors, altering signaling pathways that lead to various biological effects.

Antimicrobial Properties

Research indicates that N4-(2-(dimethylamino)ethyl)-5-nitropyrimidine-4,6-diamine exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.

Antiviral Activity

The compound has also shown promise in antiviral applications. In vitro studies revealed that it could inhibit viral replication in certain cell lines, suggesting mechanisms that may involve the disruption of viral entry or replication processes.

Anticancer Potential

N4-(2-(dimethylamino)ethyl)-5-nitropyrimidine-4,6-diamine has been studied for its anticancer properties. It has been found to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. Notably, it has shown activity against several cancer types, including breast and lung cancers.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of various pyrimidine derivatives, including N4-(2-(dimethylamino)ethyl)-5-nitropyrimidine-4,6-diamine. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics against tested strains.

- Antiviral Research : An investigation into the antiviral properties revealed that the compound effectively inhibited replication of the influenza virus in vitro with an IC50 value indicating potent activity compared to control compounds.

- Cancer Cell Line Studies : In a series of experiments assessing cytotoxic effects on cancer cell lines (e.g., MCF-7 for breast cancer), N4-(2-(dimethylamino)ethyl)-5-nitropyrimidine-4,6-diamine demonstrated a dose-dependent decrease in cell viability and increased markers for apoptosis.

Comparative Analysis with Similar Compounds

To further understand its biological activity, N4-(2-(dimethylamino)ethyl)-5-nitropyrimidine-4,6-diamine can be compared with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N4-(2-(dimethylamino)ethyl)-5-aminopyrimidine-4,6-diamine | Amino group at 5-position | Moderate antibacterial properties |

| N4-(2-(dimethylamino)ethyl)-5-chloropyrimidine-4,6-diamine | Chloro group at 5-position | Enhanced anticancer activity |

| N4-(2-(dimethylamino)ethyl)-5-methylpyrimidine-4,6-diamine | Methyl group at 5-position | Reduced antiviral efficacy |

The presence of different substituents significantly influences the overall biological behavior and effectiveness in various applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N4-(2-(dimethylamino)ethyl)-5-nitropyrimidine-4,6-diamine, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, substituting 5-nitropyrimidine-4,6-diamine with 2-(dimethylamino)ethylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 12–24 hours. Optimization includes adjusting stoichiometry (1:1.2 molar ratio of pyrimidine to amine), using triethylamine as a base to neutralize HCl byproducts, and monitoring reaction progress via TLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/methanol eluent) enhances purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- 1H/13C NMR : Confirm substituent positions and amine proton environments. For example, the dimethylamino group’s singlet at δ ~2.2 ppm (6H) and aromatic protons in the pyrimidine ring at δ ~8.5–9.0 ppm .

- HPLC-MS : Validate molecular weight (e.g., [M+H]+ peak at m/z 269.2) and purity (>95%) .

- FT-IR : Identify nitro (N-O stretch ~1520–1350 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups .

Q. What are the key stability considerations for this compound under different storage and experimental conditions?

- Methodological Answer : Store at 2–8°C in inert atmospheres (argon or nitrogen) to prevent oxidation. Protect from light due to nitro group photodegradation risks. Avoid prolonged exposure to moisture, as hydrolysis of the nitro group may occur. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring is recommended .

Advanced Research Questions

Q. How can computational chemistry methods, such as DFT calculations, elucidate the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) using Gaussian16 with B3LYP/6-31G(d) basis set optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO). Solvent effects (e.g., ethanol) can be incorporated via the SMD model. This predicts nucleophilic/electrophilic sites, such as the electron-deficient nitro group and electron-rich dimethylaminoethyl substituent, guiding reactivity studies .

Q. What strategies can resolve contradictions in experimental data related to substituent effects on the compound’s reactivity?

- Methodological Answer :

- Systematic Variation : Synthesize analogs with substituents of differing electronic/steric profiles (e.g., halogenated benzyl groups) to isolate electronic vs. steric effects .

- Kinetic Studies : Compare reaction rates (e.g., aminolysis) under identical conditions. For example, bulky substituents may reduce nucleophilic attack at the pyrimidine ring, lowering yields .

- Multivariate Analysis : Use statistical tools (e.g., PCA) to correlate substituent Hammett parameters (σ) with reaction outcomes .

Q. What are the mechanistic insights into the nucleophilic substitution reactions involving this compound’s nitro and amino groups?

- Methodological Answer : The nitro group’s electron-withdrawing effect activates the pyrimidine ring for nucleophilic attack. In ammoniation, ammonia substitutes chlorine at C4/C6 via an SNAr mechanism, facilitated by resonance stabilization of the Meisenheimer intermediate. Transition state analysis (DFT) reveals higher activation energy for para-substituted analogs due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.